3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core with a ketone group at position 4. Key structural features include:
- 6,7-Dimethoxy groups: Methoxy substituents improve solubility and metabolic stability.
- 1-[(3-Methylphenyl)methyl] group: A lipophilic 3-methylbenzyl moiety that may influence membrane permeability.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-16-5-4-6-17(11-16)14-28-15-21(25(29)18-7-9-19(27)10-8-18)26(30)20-12-23(31-2)24(32-3)13-22(20)28/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHJIKWLDHWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Methylphenylmethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol, electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to alcohols or amines.
Substitution: Replacement of specific substituents with nucleophiles or electrophiles.
Scientific Research Applications
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent due to its quinoline core and various substituents.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. The fluorobenzoyl group enhances its binding affinity to certain proteins, while the dimethoxy groups and methylphenylmethyl group contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar derivatives:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (448.47 g/mol) is lighter than sulfonyl-containing analogs (e.g., 516.00 g/mol in ), reflecting the lower atomic mass of the fluorobenzoyl group compared to sulfonyl moieties.
- Bulkier substituents (e.g., 4-MePiperidinylpropoxy in ) significantly increase molecular weight.
Electronic and Steric Effects: Fluorine vs. Sulfonyl vs. Benzoyl: Sulfonyl groups (e.g., ) introduce stronger electron-withdrawing effects and steric bulk compared to benzoyl, possibly affecting solubility and target interactions. Methoxy vs. Fluoro: Methoxy groups in the target enhance solubility, while 6,7-difluoro substitution in increases electronegativity and may reduce metabolic stability.
Synthesis Efficiency :
Functional Group Impact on Properties
Biological Activity
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and its structural formula. It features a quinoline backbone with various substituents that enhance its biological properties.
Chemical Structure
- Molecular Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 315.34 g/mol
- CAS Number : 865546-37-8
Structural Features
The presence of the fluorobenzoyl group and methoxy substituents is believed to contribute to the compound's biological activity.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines.
The anticancer effects are primarily attributed to:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further cell division.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Notably:
- Inhibition of Kinases : It demonstrates inhibitory action against certain kinases involved in signaling pathways that promote cancer cell survival.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Moderate | Disruption of cell membranes |
| Enzyme Inhibition | High | Inhibition of specific kinases |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines showed that treatment with varying concentrations of the compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting effective antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
